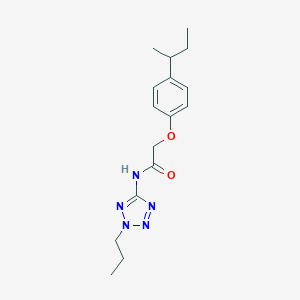
2-(4-sec-butylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-sec-butylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide, also known as APETALA2 (AP2), is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of tetrazole-based compounds and has been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of AP2 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. AP2 has been shown to inhibit the activity of certain enzymes and receptors, as well as activate others. This modulation of signaling pathways ultimately leads to the biological effects observed in scientific research.
Biochemical and Physiological Effects:
AP2 has been shown to have a wide range of biochemical and physiological effects in scientific research. These effects include inhibition of cell growth, induction of cell death, modulation of neurotransmitter activity, improvement of cognitive function, modulation of the immune response, and reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AP2 in scientific research is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using AP2 is its potential toxicity. Careful consideration must be given to the dosage and administration of AP2 in lab experiments to ensure that it does not cause harm to the subjects.
Orientations Futures
There are many potential future directions for research involving AP2. Some of these directions include further investigation into the mechanism of action of AP2, exploration of its potential applications in other research areas, and development of more potent and selective analogs of AP2. Additionally, research into the potential therapeutic applications of AP2 in human diseases such as cancer, Alzheimer's disease, and autoimmune disorders is an area of great interest.
Méthodes De Synthèse
The synthesis of AP2 involves the reaction of 4-sec-butylphenol with propargyl bromide to form 4-sec-butylphenylpropargyl ether. This ether is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with 2-bromoacetyl chloride to form AP2.
Applications De Recherche Scientifique
AP2 has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, AP2 has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, lung, and colon cancer. In neuroscience, AP2 has been shown to modulate the activity of neurotransmitters and improve cognitive function in animal models. In immunology, AP2 has been shown to modulate the immune response and reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C16H23N5O2 |
|---|---|
Poids moléculaire |
317.39 g/mol |
Nom IUPAC |
2-(4-butan-2-ylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C16H23N5O2/c1-4-10-21-19-16(18-20-21)17-15(22)11-23-14-8-6-13(7-9-14)12(3)5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,19,22) |
Clé InChI |
HDRDBOJENWTGCY-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)CC |
SMILES canonique |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251409.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide](/img/structure/B251411.png)
![2,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251413.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251417.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B251418.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B251421.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B251422.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B251425.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![5-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B251428.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B251430.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251431.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251432.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251433.png)